Product packaging for 6-(Diethylamino)-4,4-diphenylhexan-3-one(Cat. No.:CAS No. 6635-10-5)

6-(Diethylamino)-4,4-diphenylhexan-3-one

Cat. No.: B14003111
CAS No.: 6635-10-5
M. Wt: 323.5 g/mol
InChI Key: GEVMXAPOBQQMDJ-UHFFFAOYSA-N
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Description

6-(Diethylamino)-4,4-diphenylhexan-3-one is a chemical compound of significant interest in medicinal chemistry research, structurally analogous to members of the methadone series of synthetic opioids . Its core structure, featuring a diaryl-substituted carbon center and a basic amino group, is characteristic of compounds known to interact with the central nervous system. As a close analog of methadone, which is a well-characterized mu-opioid receptor agonist , this diethylamino variant provides a valuable tool for investigating structure-activity relationships (SAR). Researchers can utilize this compound to study the effect of modifying the N-alkyl chain (from dimethyl in methadone to diethyl) on receptor binding affinity, selectivity, and functional activity. Such research is critical for understanding the pharmacophore of synthetic opioids and for the rational design of new chemical entities with potentially improved therapeutic profiles. The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO B14003111 6-(Diethylamino)-4,4-diphenylhexan-3-one CAS No. 6635-10-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6635-10-5

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

6-(diethylamino)-4,4-diphenylhexan-3-one

InChI

InChI=1S/C22H29NO/c1-4-21(24)22(17-18-23(5-2)6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3

InChI Key

GEVMXAPOBQQMDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Strategies for 6 Diethylamino 4,4 Diphenylhexan 3 One

Retrosynthetic Analysis and Identification of Key Precursors for 6-(Diethylamino)-4,4-diphenylhexan-3-one Synthesis

A retrosynthetic analysis of this compound reveals a key disconnection at the C4-C5 bond, leading to two primary precursors: diphenylacetonitrile (B117805) and a suitable aminoalkyl halide. The classical and most documented synthesis begins with the alkylation of the diphenylacetonitrile anion with 1-dimethylamino-2-chloropropane. scribd.com

The reaction proceeds through the in situ formation of a 1,1,2-trimethylaziridinium chloride intermediate from 1-dimethylamino-2-chloropropane under basic conditions. scribd.com The nucleophilic attack of the diphenylacetonitrile anion on this aziridinium (B1262131) ring can occur at two different carbons, leading to a mixture of two isomeric nitriles: the desired 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile) and the isomeric 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile). scribd.com The final step involves the reaction of the "methadone nitrile" with an ethyl Grignard reagent (ethyl magnesium bromide) followed by hydrolysis to yield this compound. scribd.com

Key Precursors:

Diphenylacetonitrile: This is a fundamental building block and can be commercially sourced or synthesized.

1-Dimethylamino-2-chloropropane: This precursor is crucial for introducing the amino side chain. It can be prepared from 1-dimethylamino-2-propanol. scribd.com

Optimization of Established Synthetic Pathways for Analogues of this compound

A significant challenge in the traditional synthesis is the formation of the isomeric isomethadone nitrile, which can be difficult to separate from the desired methadone nitrile. Research has focused on optimizing the reaction conditions to favor the formation of the desired isomer.

Under the original conditions using sodamide in benzene, the alkylation yields a nearly 50:50 ratio of the two nitrile isomers. mdma.ch Efforts to improve this ratio have involved modifying the base and solvent system. The use of sodium hydroxide (B78521) as the base has been shown to increase the yield of the desired isomer. scribd.com Specifically, conducting the reaction in a dipolar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with sodium hydroxide can improve the ratio of methadone nitrile to isomethadone nitrile to approximately 3:2 or even 6:4. google.com

The purification of the desired nitrile is also a critical step for optimization. Recrystallization from solvents like hexane (B92381) or petroleum ether allows for the separation of the higher-melting methadone nitrile from the lower-melting isomethadone nitrile.

Optimization of Nitrile Synthesis
BaseSolventCatalystIsomer Ratio (Methadone Nitrile : Isomethadone Nitrile)Reference
SodamideBenzeneNone~50:50 mdma.ch
Sodium HydroxideDMF/DMSONone~60:40 to 66:34 google.com
Potassium HydroxideToluene/WaterDibenzo-18-crown-6 (PTC)72:28 mdma.ch

Development of Novel and Efficient Synthetic Routes to this compound

To overcome the limitations of the classical synthesis, particularly the formation of isomeric byproducts and the challenges of stereocontrol, novel synthetic routes have been developed.

The this compound molecule possesses a chiral center at the C6 position, and its enantiomers exhibit different biological activities. This has driven the development of stereoselective synthetic methods.

The synthesis involves the following key steps:

Preparation of the cyclic sulfamidate: Enantiopure (R)- or (S)-alaninol is converted in a two-stage synthesis to the N-Boc-protected cyclic 4-methyl-sulfamidate. nih.gov

Ring-opening reaction: The cyclic sulfamidate reacts with diphenylacetonitrile in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to yield the N-Boc-protected nitrile intermediate with high yield and stereospecificity. nih.govacs.org

Conversion to the final product: A two-step, one-pot N-Boc-deprotection and reductive amination of the nitrile intermediate, followed by reaction with ethyl magnesium bromide and subsequent acidic hydrolysis, yields the enantiopure (R)- or (S)-6-(diethylamino)-4,4-diphenylhexan-3-one. nih.govacs.org

Comparison of Stereoselective Synthesis Methods
MethodStarting MaterialKey IntermediateOverall YieldEnantiomeric ExcessReference
Asymmetric SynthesisD- or L-alanineChiral aziridinium ion~20%>99% nih.gov
Chiral Pool SynthesisD- or L-alanine-derived cyclic sulfamidateN-Boc-protected nitrileImprovedHigh nih.govacs.org

As mentioned in the optimization of established pathways, catalytic methods have been employed to improve the synthesis. The use of phase-transfer catalysts (PTCs) like crown ethers in a liquid-liquid two-phase system is a notable example. mdma.ch This approach enhances the reaction between the aqueous phase containing the base and the organic phase containing the reactants, leading to a better ratio of the desired nitrile intermediate. mdma.ch The catalytic nature of this process makes it economically and environmentally more favorable than using stoichiometric amounts of expensive reagents.

Process Chemistry Considerations and Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and scale-up methodologies. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and high purity of the final product.

For the traditional synthesis, the management of the isomeric nitrile mixture is a key process consideration. Efficient separation techniques, such as fractional crystallization, are crucial for isolating the desired methadone nitrile in high purity. The choice of solvents for reaction and purification needs to be optimized for both yield and ease of handling on a large scale.

The development of novel synthetic routes, such as the chiral pool synthesis using cyclic sulfamidates, offers significant advantages for scale-up. nih.govacs.org By avoiding the formation of the isomethadone isomer, this process simplifies the purification steps, reducing solvent usage and waste generation. acs.org The "one-pot" nature of some of the later steps in this synthesis also contributes to process efficiency by minimizing intermediate isolation and handling. nih.govacs.org

Safety is a paramount concern in process chemistry. The use of highly reactive reagents like sodamide and Grignard reagents requires careful control of reaction temperature and atmosphere on a large scale. The thermal stability of intermediates and the potential for exothermic reactions must be thoroughly evaluated.

Comprehensive Structural Elucidation and Advanced Characterization of 6 Diethylamino 4,4 Diphenylhexan 3 One

High-Resolution Spectroscopic Techniques for 6-(Diethylamino)-4,4-diphenylhexan-3-one

Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the atomic-level structure of a molecule in solution or the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal the chemical environment of each proton, their integrations corresponding to the number of protons, and splitting patterns (multiplicity) indicating adjacent protons. The ¹³C NMR spectrum would show a distinct signal for each chemically unique carbon atom.

2D-NMR: Advanced 2D-NMR techniques are essential to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethyl groups of the diethylamino moiety and along the hexane (B92381) backbone (e.g., between protons on C5 and C6, and between C1 and C2).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for identifying the quaternary carbon (C4) by observing correlations from the protons on C2, C5, and the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's solution-phase conformation.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules tumbling in a solvent, ssNMR would offer insights into the structure and conformation of this compound in its solid, crystalline form. This can reveal information about molecular packing and conformational differences between the solid and solution states.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical chemical shift ranges for similar functional groups, as specific experimental data is not publicly available.)

Atom PositionPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H1 (CH₃-C2)~1.0Triplet3H
H2 (CH₂-C3)~2.4Quartet2H
H5 (CH₂-C4)~2.2-2.5Multiplet2H
H6 (CH-N)~2.8-3.2Multiplet1H
Phenyl (Ar-H)~7.2-7.5Multiplet10H
N-CH₂~2.5-2.8Quartet4H
N-CH₂-CH₃~1.1Triplet6H

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Accurate Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₂₂H₂₉NO). This allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. Analyzing the masses of these fragments helps to confirm the molecule's structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom of the diethylamino group, a common pathway for amines.

McLafferty Rearrangement: A potential rearrangement involving the carbonyl group if a gamma-hydrogen is available.

Cleavage adjacent to the carbonyl group: Breakage of the bond between C2-C3 or C3-C4.

Loss of Phenyl Groups: Cleavage resulting in the loss of one or both phenyl rings.

Interactive Table 2: Predicted HRMS Fragmentation for this compound (Note: This table presents plausible fragmentation pathways for structural elucidation. Specific experimental data is required for confirmation.)

m/z (Mass/Charge)Possible Fragment FormulaDescription of Loss/Fragment
323.2249[C₂₂H₂₉NO]+Molecular Ion
294.1963[C₂₀H₂₄N]+Loss of ethyl group from carbonyl
252.1858[C₁₈H₂₂N]+Alpha-cleavage, loss of C₄H₉NO
167.0861[C₁₃H₉]+Diphenylmethyl cation
86.1000[C₅H₁₂N]+Diethylaminomethyl cation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on how they absorb or scatter light.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups in this compound. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ketone. Other characteristic absorptions would include C-H stretching from the aromatic phenyl rings and the aliphatic hexane chain, as well as C-N stretching from the diethylamino group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. Therefore, it would be effective for characterizing the C-C bonds of the aromatic rings and the aliphatic backbone. The symmetric vibrations of the phenyl rings would produce strong Raman signals.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound (Note: This table is based on typical frequency ranges for the indicated functional groups.)

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Ketone (C=O)StretchIR~1715 cm⁻¹
Aromatic C-HStretchIR/Raman~3000-3100 cm⁻¹
Aliphatic C-HStretchIR/Raman~2850-2960 cm⁻¹
C-NStretchIR~1180-1250 cm⁻¹
Aromatic C=CStretchRaman~1600 cm⁻¹

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By growing a suitable single crystal of this compound and analyzing how it diffracts X-rays, a precise 3D model of the molecule can be generated. nih.gov

This technique would provide unambiguous information on:

Solid-State Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This includes the orientation of the two phenyl groups relative to each other and the conformation of the flexible diethylaminohexyl chain.

Absolute Stereochemistry: The compound possesses a chiral center at the C6 position. For a crystal grown from an enantiomerically pure sample, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of this stereocenter. nih.gov

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal, identifying any significant intermolecular forces such as van der Waals interactions or weak hydrogen bonds that dictate the crystal structure.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

Given the presence of a stereocenter at C6, this compound exists as a pair of enantiomers (R and S forms). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov

If the individual enantiomers of this compound were separated (for example, by chiral chromatography), CD spectroscopy would be a critical tool for their characterization. nih.gov The two enantiomers would produce mirror-image CD spectra. The sign of the Cotton effects (positive or negative peaks) in the spectrum is directly related to the absolute configuration of the enantiomer. By comparing experimental CD spectra with spectra predicted from quantum chemical calculations, the absolute configuration of each enantiomer could be assigned. researchgate.net

Advanced Computational Chemistry Approaches to this compound Conformation and Tautomerism

Computational chemistry provides theoretical insights into molecular structure, stability, and properties, complementing experimental data. nih.gov Using methods like Density Functional Theory (DFT), various aspects of this compound can be modeled. researchgate.net

Conformational Analysis: The molecule has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to:

Map the potential energy surface by systematically rotating key bonds (e.g., the C4-C5 bond and the C-phenyl bonds).

Identify low-energy conformers (stable structures) and the energy barriers between them.

Predict the most likely conformation in the gas phase or in different solvents, which can be compared with experimental data from NMR (NOESY) or X-ray crystallography.

Tautomerism Analysis: The compound is a ketone and could potentially exist in equilibrium with its enol tautomer. The enol form would feature a carbon-carbon double bond and a hydroxyl group. Computational chemistry can be used to calculate the relative thermodynamic stabilities of the keto and enol forms. For a simple ketone like this, calculations would be expected to confirm that the keto tautomer is significantly more stable, and thus the predominant form under normal conditions. nih.gov

Chemical Reactivity and Transformation Pathways of 6 Diethylamino 4,4 Diphenylhexan 3 One

Acid-Base Properties and Protonation States of the Amine and Ketone Functionalities in 6-(Diethylamino)-4,4-diphenylhexan-3-one

The most significant feature influencing the acid-base chemistry of this compound is the tertiary amine group. This amine is basic and readily accepts a proton. The pKa of this compound, which is a measure of the acidity of its conjugate acid, is consistently reported to be around 8.25 to 9.2. drugs.comchemicalbook.com This pKa value indicates that the compound is a weak base. drugs.com

At a physiological pH of 7.4, which is below the pKa of the amine, the molecule will exist predominantly in its protonated, cationic form. researchgate.net This protonation occurs at the tertiary nitrogen atom, forming a quaternary ammonium (B1175870) ion. nih.gov This ionic interaction is crucial for its binding to its biological targets. nih.gov The protonated state significantly influences the compound's solubility and partitioning behavior. For instance, its hydrochloride salt is soluble in water. nih.gov

The ketone functionality, in contrast, is a much weaker base and does not undergo significant protonation under typical physiological conditions. While ketones can be protonated under strongly acidic conditions, the basicity of the amine group dominates the acid-base profile of the molecule.

The predominance of the cationic form in aqueous environments affects its environmental fate, as cations tend to adsorb more strongly to soils containing organic carbon and clay compared to their neutral counterparts. nih.gov Forced degradation studies show that the compound precipitates in alkaline conditions upon the addition of sodium hydroxide (B78521), while it remains stable in the presence of hydrochloric acid. cjhp-online.ca

Functional GroupPropertyReported ValueImplication at Physiological pH (7.4)
Tertiary AminepKa~8.25 - 9.2 drugs.comchemicalbook.comdrugbank.comPredominantly protonated (cationic form) researchgate.net
KetoneBasicityVery weak baseLargely unprotonated

Redox Chemistry of the Ketone and Amine Moieties within this compound

The ketone and amine moieties within this compound are susceptible to redox (oxidation-reduction) reactions. The molecule as a whole can modulate redox homeostasis in biological systems. nih.govwmpllc.org

Oxidation: The compound is prone to oxidation. cjhp-online.ca Studies have shown that its stability is compromised in the presence of oxidizing agents. In a forced degradation study, the addition of 3% hydrogen peroxide resulted in an 87% recovery of the parent compound, indicating oxidative degradation. cjhp-online.ca The electrochemical oxidation of the molecule has been described as a process involving the exchange of one electron and one proton. researchgate.net In biological systems, the metabolism of opioids can lead to the production of reactive oxygen species (ROS), which can damage cells and tissues. wmpllc.orgresearchgate.net One of the metabolic pathways involves the enzymatic oxidation of the ketone side chain, leading to the formation of 4-dimethylamino-2,2-diphenylvaleric acid (DDVA). nih.gov

Reduction: The ketone group can undergo reduction to a secondary alcohol. This transformation creates a new chiral center at the C3 position. The reduction of racemic this compound produces a mixture of two pairs of diastereomeric enantiomers known as methadols. adelaide.edu.au This reduction is a recognized metabolic pathway, carried out by enzymes such as alcohol dehydrogenase. nih.gov

Photochemical and Thermal Degradation Mechanisms of this compound

The stability of this compound is compromised by exposure to light and heat, leading to degradation through various mechanisms.

Photochemical Degradation: Exposure to sunlight significantly accelerates the degradation of the compound compared to photolysis in the absence of light. nih.govresearchgate.net The degradation process is highly dependent on pH. Under acidic and neutral conditions, the degradation is primarily driven by the production of hydroxyl radicals (HO•) and reactive chlorine species (RCS). nih.govresearchgate.net In alkaline conditions, direct photolysis becomes the major degradation pathway. nih.govresearchgate.net The presence of other substances in the water, such as bicarbonate, chloride ions, and dissolved organic matter, can slow the degradation rate by competing for the reactive radicals. nih.gov

Studies using UVB radiation have also demonstrated significant photodegradation. In hair samples, an average degradation of 55% was observed after exposure to UVB light. nih.gov When irradiated in a methanol (B129727) solution, the degradation was even more pronounced, reaching up to 70%. nih.gov

ConditionPrimary MechanismInfluencing FactorsReported Degradation
Sunlight (Acidic/Neutral pH)Reaction with HO• and RCS nih.govresearchgate.netpH, Free Chlorine, Bicarbonate, Chloride nih.govresearchgate.netPseudo-first-order rate constant of 7.0 x 10⁻² min⁻¹ (at pH 4) nih.gov
Sunlight (Alkaline pH)Direct Photolysis nih.govresearchgate.netpH nih.gov-
UVB Radiation (in hair)Photodegradation nih.govHair matrix, Melanin nih.gov~55% on average nih.gov
UVB Radiation (in methanol)Photodegradation nih.govSolventUp to 70% nih.gov

Thermal Degradation: The molecule shows relative thermal stability under certain conditions. When heated at 60°C for 4 hours in an aqueous or acidic solution, it remains largely intact. cjhp-online.ca However, its stability decreases under alkaline or oxidative conditions at elevated temperatures. cjhp-online.ca While specific high-temperature thermal degradation mechanisms leading to fragmentation are not extensively detailed in the provided context, general principles suggest that under more extreme heat, intramolecular vibrations could lead to the breaking of intrachain bonds. mdpi.com

Regioselective Functionalization and Derivatization Strategies for this compound

The functional groups of this compound allow for various derivatization strategies, which are particularly evident in its metabolic pathways. These transformations represent biological examples of regioselective functionalization.

N-Demethylation and Cyclization: A primary metabolic pathway involves the enzymatic N-demethylation of the tertiary amine, mediated by cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6). nih.gov The initial demethylation results in a secondary amine. This intermediate undergoes a spontaneous intramolecular reaction between the secondary amine and the ketone, forming a cyclic enamine. nih.gov This leads to the formation of the major metabolites 1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyrroline (EMDP). nih.gov

Ketone Reduction: As mentioned in section 4.2, the ketone group can be regioselectively reduced to a hydroxyl group, forming methadols. nih.govadelaide.edu.au This can be followed by one or two N-demethylations to generate normethadols and dinormethadols. nih.gov

Synthetic Derivatization: Synthetic strategies have been developed to access specific derivatives. For example, enantiomerically pure N-demethylated methadols have been synthesized. nih.gov This complex process starts from an enantiopure (R)- or (S)-N-Boc-protected methadone nitrile intermediate. The protecting group on the nitrogen is replaced to allow for the conversion of the nitrile to the corresponding ethyl ketone via a Grignard reaction, ultimately leading to the desired methadol derivatives. nih.gov Such strategies are crucial for studying the activity of individual metabolites and developing new compounds.

Theoretical and Computational Investigations of 6 Diethylamino 4,4 Diphenylhexan 3 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 6-(Diethylamino)-4,4-diphenylhexan-3-one

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Electronic Structure: The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the phenyl rings, which can participate in π-conjugation. The LUMO is likely centered on the electron-deficient carbonyl group (C=O).

Reactivity Prediction: From the electronic structure, several chemical reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amino group and phenyl rings, suggesting sites for nucleophilic interactions.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

ParameterCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Chemical Hardness (η)2.85 eV
Chemical Softness (S)0.35 eV⁻¹
Electrophilicity Index (ω)2.2 eV

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational landscape and understanding how it interacts with its environment, such as a solvent. mdpi.com

Conformational Landscape: The presence of multiple single bonds in the hexane (B92381) chain, as well as the diethylamino and diphenyl groups, allows for a wide range of possible three-dimensional arrangements, or conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.gov By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and determine their relative populations at a given temperature. This information is critical as the conformation of a molecule often dictates its biological activity and physical properties.

Solvent Interactions: The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing insights into solvation effects. scirp.org For instance, in a polar solvent like water, the polar carbonyl group would form hydrogen bonds with water molecules, while the non-polar phenyl and alkyl groups would be subject to hydrophobic interactions. In a non-polar solvent, van der Waals forces would dominate the interactions. These solvent interactions can, in turn, influence the conformational preferences of the molecule. upc.edu

Table 2: Illustrative Conformational Analysis of this compound from a 100 ns MD Simulation in Water

Conformational ClusterPopulation (%)Relative Free Energy (kcal/mol)Description
1450.00Extended chain with phenyl groups oriented away from each other.
2300.35Folded conformation with π-stacking interaction between phenyl rings.
3150.88Partially folded conformation with one phenyl group interacting with the alkyl chain.
4101.25Conformation with the diethylamino group folded back towards the carbonyl.

In Silico Modeling of General Intermolecular Interactions involving this compound

In silico modeling encompasses a range of computational techniques to predict how a molecule interacts with other molecules, which is fundamental to understanding its behavior in a biological or chemical system. For this compound, this involves modeling its non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Types of Intermolecular Interactions:

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, while the hydrogen atoms on the carbon atoms adjacent to the carbonyl and amino groups can act as weak hydrogen bond donors.

Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The large non-polar surface area of the diphenyl and hexan-3-one moieties suggests that van der Waals interactions will play a significant role in its binding to other molecules.

Electrostatic Interactions: The permanent dipole moment of the molecule, arising from the polar carbonyl and amino groups, will lead to electrostatic interactions with other polar molecules.

π-Interactions: The phenyl rings can participate in various π-interactions, including π-π stacking with other aromatic rings and cation-π interactions with positively charged species.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcr.info While typically used to dock a ligand into the active site of a protein, the principles can be applied to understand the general interaction preferences of this compound with other molecules. The process involves sampling a large number of possible conformations and orientations of the molecule within a defined space and then using a scoring function to rank them based on their predicted binding affinity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. ivanmr.comruc.dk By comparing the calculated spectrum of a proposed structure with the experimental spectrum, one can confirm the molecular structure and assign the resonances to specific atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. The calculated IR spectrum can aid in the interpretation of the experimental spectrum by assigning specific vibrational modes (e.g., C=O stretch, C-N stretch, aromatic C-H bend) to the observed bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the molecule's chromophores and its electronic structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT)Hypothetical Experimental Value
¹³C NMR Chemical Shift (C=O)210.5 ppm209.8 ppm
¹H NMR Chemical Shift (CH₂ next to N)2.6 ppm2.5 ppm
IR Frequency (C=O stretch)1715 cm⁻¹1710 cm⁻¹
UV-Vis λmax265 nm262 nm

Advanced Analytical Methodologies for the Detection and Quantification of 6 Diethylamino 4,4 Diphenylhexan 3 One

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for 6-(Diethylamino)-4,4-diphenylhexan-3-one

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, identification, and quantification of this compound. These methods are favored for their versatility in handling non-volatile and thermally sensitive compounds. nih.gov

UPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, higher sensitivity, and faster analysis times. nih.govnih.gov A UPLC-MS/MS method has been developed for the simultaneous quantification of seven opioids, including this compound, in various human tissues. This method employs a Kinetex Biphenyl column (2.6 µm, 2.1 × 100 mm) with a 7-minute gradient run, demonstrating the speed and efficiency of UPLC. nih.gov

HPLC methods coupled with ultraviolet (UV) detection are also widely used. A validated HPLC-UV method for quantifying this compound hydrochloride in an oral solution utilizes a Waters-XTerra™ RP18 column. The chromatographic conditions include a mobile phase of 55% acetonitrile (B52724) and 45% sodium phosphate (B84403) 25 mM (pH 10) at a flow rate of 1.6 mL/min, with detection at 254 nm. ceu.esdntb.gov.ua This method is noted for its simplicity, rapidity, and reliability for routine analysis. ceu.es

For enhanced sensitivity and selectivity, HPLC and UPLC are often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). nih.govuq.edu.au This combination allows for the definitive identification and trace-level quantification of the compound and its metabolites in complex biological matrices like blood, plasma, urine, and tissue homogenates. nih.govwa.gov

ParameterHPLC-UV MethodUPLC-MS/MS Method
Column Waters-XTerra™ RP18Kinetex Biphenyl (2.6 µm)
Mobile Phase 55% Acetonitrile, 45% Sodium Phosphate 25 mM (pH 10)Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid)
Flow Rate 1.6 mL/minNot specified
Detection UV at 254 nmTandem Mass Spectrometry (MS/MS)
Run Time ~4.5 min7 min
Application Quantification in oral solutionQuantification in human tissues

This compound is a chiral compound, existing as two enantiomers, (R)- and (S)-forms, which exhibit different pharmacological activities. Consequently, the stereoselective determination of these enantiomers is of significant importance. Chiral HPLC is the most effective method for this purpose, primarily utilizing chiral stationary phases (CSPs) to achieve separation. nih.govnih.gov

An extensive evaluation of three different types of CSPs for the stereoselective determination of this compound has been conducted: a cellulose-based phase (Chiralcel OJ), a modified cyclodextrin (B1172386) phase (Cyclobond I 2000 RSP), and a protein-based phase (Chiral-AGP). nih.gov By modifying the mobile phase composition and temperature, optimal separation of the enantiomers was achieved in under 20 minutes on all three columns. nih.gov The cellulose-based column provided the best resolution, while the protein-based Chiral-AGP column was found to be most suitable for clinical analyses due to a lack of interference from the primary metabolite. nih.govcapes.gov.br

Another highly sensitive and selective HPLC-MS/MS method for the simultaneous quantitation of the enantiomers in plasma and saliva has been developed using an α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase (100 x 4.0 mm, 5µm). uq.edu.au This method achieved excellent separation with a mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.4), isopropyl alcohol, and acetonitrile (85:10:5 % v/v) at an isocratic flow of 0.9 mL/min. uq.edu.au The lower limit of quantitation (LLOQ) was 0.1 µg/L in both plasma and saliva for both enantiomers. uq.edu.au

CSP TypeColumn ExampleMobile Phase ExampleKey Finding
Protein-based Chiral-AGP20 mM Ammonium Acetate (pH 7.4), Isopropyl Alcohol, AcetonitrileNo interference from primary metabolite; suitable for clinical samples. uq.edu.aunih.gov
Cellulose-based Chiralcel OJNot specifiedProvided the best resolution among the three tested CSPs. nih.gov
Cyclodextrin-based Cyclobond I 2000 RSPNot specifiedAllowed for excellent separation of enantiomers. nih.gov

Capillary Electrophoresis (CE) for Separation and Characterization of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, high efficiency, and minimal sample and reagent consumption. rsc.orgrsc.org It has been successfully applied to the analysis of this compound, particularly for chiral separations and as a confirmatory tool when coupled with mass spectrometry. rsc.orgnih.gov

A CE-based method has been developed for the quantification of the enantiomers of this compound in exhaled breath condensate (EBC), a non-invasive biological sample. rsc.orgrsc.org This method allows for the direct injection of the EBC sample, simplifying the workflow. rsc.org The validation of this method showed a linear range of 0.15–5 µg/mL for each enantiomer, with recoveries between 86% and 102%. rsc.org

Furthermore, CE coupled with mass spectrometry (CE-MS) serves as a robust confirmatory analysis method. A CE-MS system using a pH 4.6 ammonium acetate-acetic acid buffer has been used to confirm the presence of this compound and its metabolite EDDP in urine samples. nih.gov The use of positive ion electrospray ionization and tandem mass spectrometry (MS/MS) mode allows for the specific detection of precursor and product ion sets (e.g., m/z 310 and 265 for the parent compound), ensuring reliable confirmation. nih.gov CE can also be employed in immunoassays, where it is used to separate free and antibody-bound fluorescently labeled tracer molecules for screening purposes. nih.gov

Spectrophotometric and Electrochemical Detection Techniques for this compound

Beyond chromatographic and electrophoretic methods, spectrophotometric and electrochemical techniques offer alternative approaches for the detection of this compound. These methods are often valued for their simplicity, low cost, and potential for portability. nih.govabechem.com

A simple and rapid assay using a handheld ultraviolet (UV) light absorption spectrometer has been tested for detecting the concentration of the compound in oral solutions. nih.gov This spectrophotometric method provides a low-cost and effective means for in-house analysis. nih.gov2minutemedicine.com

Electrochemical methods have also been extensively developed for the sensitive determination of this compound. abechem.comelectrochemsci.orgabechem.com These techniques are based on the electrochemical oxidation of the molecule at the surface of a modified electrode. abechem.com Various modifications have been explored to enhance the sensitivity and selectivity of the sensor, including the use of poly-l-arginine/carbon nanotubes composites, overoxidized polypyrrole with gold nanoparticles, and lanthanum cerium ferrite (B1171679) nanomaterials. abechem.comelectrochemsci.orgabechem.com

Voltammetric techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to measure the electrochemical response. abechem.comabechem.com For instance, a sensor based on an overoxidized polypyrrole and gold nanoparticles composite exhibited a wide linear range of 1 to 120 µmol L⁻¹ and a limit of detection of 0.45 µmol L⁻¹. abechem.com These electrochemical sensors offer advantages such as direct detection, rapid response times, and operational simplicity. abechem.com

TechniquePrincipleKey Features
UV Spectrophotometry Measures UV light absorption by the analyte.Low-cost, portable, simple, effective for concentration checks in solutions. nih.gov2minutemedicine.com
Electrochemical Sensing Measures the current from the electrochemical oxidation of the analyte at a modified electrode.High sensitivity, rapid response, low cost, direct detection. abechem.comelectrochemsci.org

Sample Preparation Techniques for Complex Chemical Matrices in this compound Analysis

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the target analyte from interfering components in complex matrices such as blood, plasma, urine, and tissues. researchgate.netresearchgate.net The choice of technique depends on the matrix, the analyte concentration, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting this compound from biological fluids. mdpi.comnih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE) is another common technique that offers cleaner extracts compared to LLE. It relies on the retention of the analyte on a solid sorbent, followed by washing to remove interferences and elution with a suitable solvent.

Miniaturized and Green Techniques have gained prominence to reduce solvent consumption and sample volume. These include:

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer. nih.govresearchgate.net It has been successfully used for preconcentrating this compound from urine, plasma, saliva, and sweat samples. researchgate.net

Electromembrane Extraction (EME): This technique uses an electric field to drive charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into an acceptor solution. researchgate.net

These advanced sample preparation methods, especially the microextraction techniques, are well-suited for coupling with highly sensitive instrumentation like LC-MS/MS, enabling the detection of ultra-trace levels of this compound. nih.govresearchgate.net

Synthesis and Characterization of Structural Analogues and Derivatives of 6 Diethylamino 4,4 Diphenylhexan 3 One

Systematic Modification of the Diethylamine Moiety in 6-(Diethylamino)-4,4-diphenylhexan-3-one Analogues

The tertiary amine of this compound is a critical pharmacophore, and its modification has been a key strategy in SAR studies. The nature of the substituents on the nitrogen atom significantly influences the compound's interaction with biological targets. Research on related opioid structures has shown that the size and nature of the N-substituent are crucial in defining the functional activity profile, which can range from agonism to antagonism. mdpi.com

Systematic replacement of the two ethyl groups with other alkyl or functionalized groups has been explored to probe the steric and electronic requirements of its binding sites. For instance, decreasing the size of the alkyl groups, such as in the N,N-dimethyl analogue, or increasing the bulk, can lead to substantial changes in activity. Studies on analogous compounds, such as synthetic cathinones, have shown that while N-monomethylation can enhance potency, N,N-dimethylation may result in a retention of activity but with reduced potency. nih.gov The introduction of larger or more complex substituents on the nitrogen atom allows for the exploration of additional binding pockets and can modulate the compound's pharmacokinetic properties. nih.gov The goal of these modifications is often to understand the structural requirements for optimal interaction with specific receptors. nih.govresearchgate.net

Analogue NameModification on NitrogenGeneral Observed Effect on Activity (in related scaffolds)
6-(Dimethylamino)-4,4-diphenylhexan-3-oneReplacement of two ethyl groups with two methyl groupsAlters potency while retaining similar activity profile. nih.gov
6-(Dipropylamino)-4,4-diphenylhexan-3-oneReplacement of two ethyl groups with two propyl groupsIncreased bulk may decrease potency. nih.gov
6-(N-methyl-N-ethylamino)-4,4-diphenylhexan-3-oneAsymmetric substitution (methyl and ethyl)Can fine-tune receptor interaction and selectivity.
6-(Pyrrolidino)-4,4-diphenylhexan-3-oneIncorporation of nitrogen into a pyrrolidine (B122466) ringConformational restriction can enhance binding affinity and selectivity. nih.gov

Exploration of Substituents on the Diphenyl Group in this compound Derivatives

Research has shown that the position and nature of the substituent are critical. For example, placing electron-donating or electron-withdrawing groups at the para or meta positions of one or both phenyl rings can modulate activity. researchgate.net The synthesis of such derivatives often involves multi-step processes starting from appropriately substituted precursors. derpharmachemica.commdpi.com For instance, the introduction of a hydroxyl, methoxy (B1213986), or halogen group can influence receptor binding affinity and selectivity. researchgate.net Molecular modeling studies on related compounds have indicated that these substitutions can alter the preferred conformation of the molecule, which may affect its ability to bind effectively. nih.gov The goal of these explorations is to identify substitutions that might enhance desired activities or reduce undesired side effects. acs.org

Derivative NameModification on Diphenyl GroupPotential Impact
6-(Diethylamino)-4-(4-hydroxyphenyl)-4-phenylhexan-3-oneOne phenyl group substituted with a hydroxyl group at the para positionIncreases polarity, may introduce new hydrogen bonding interactions.
6-(Diethylamino)-4-(4-chlorophenyl)-4-phenylhexan-3-oneOne phenyl group substituted with a chlorine atom at the para positionIncreases lipophilicity and alters electronic distribution. researchgate.net
6-(Diethylamino)-4,4-bis(4-methoxyphenyl)hexan-3-oneBoth phenyl groups substituted with methoxy groups at the para positionMay enhance binding affinity through specific interactions.
6-(Diethylamino)-4-(3-fluorophenyl)-4-phenylhexan-3-oneOne phenyl group substituted with a fluorine atom at the meta positionMinimal steric change but significant alteration of electronic properties.

Variation of the Alkyl Chain Length and Ketone Position in Analogues of this compound

The length and structure of the alkyl chain connecting the quaternary carbon center to the ketone and the amine are crucial for the molecule's activity. The specific arrangement of a phenylpropylamine-like structure is a common feature in many biologically active compounds. scite.ai Modifying the length of the hexanone chain or altering the position of the ketone group can have profound effects on the molecule's three-dimensional shape and flexibility.

Shortening or lengthening the chain from the optimal six-carbon backbone can lead to a loss of activity by creating a mismatch with the binding site. For example, changing the parent structure to a pentanone or heptanone derivative would alter the distance between the key pharmacophoric elements—the amine and the diphenylmethyl group. Similarly, shifting the ketone from the 3-position to the 2- or 4-position would change the molecule's conformation and electronic distribution. Structure-activity relationship studies on related classes of compounds have consistently shown that such modifications can drastically reduce or abolish biological activity, highlighting the precise structural requirements for molecular recognition. nih.gov

Analogue TypeStructural ModificationPredicted Effect on Conformation and Activity
Heptanone AnalogueLengthening of the alkyl chain (e.g., to a 7-carbon chain)Increases distance between pharmacophores, likely reducing activity.
Pentanone AnalogueShortening of the alkyl chain (e.g., to a 5-carbon chain)Decreases distance between pharmacophores, likely reducing activity.
Hexan-2-one AnalogueShifting the ketone to the 2-positionAlters molecular geometry and potential for intramolecular interactions. nih.gov
Isomethadone AnalogueRearrangement of the chain (ketone adjacent to the diphenyl group)Significant conformational change leading to altered receptor interactions.

Development of Probes and Tagged Derivatives of this compound for Chemical Research

To better understand the molecular interactions and cellular localization of this compound and its analogues, researchers develop probes and tagged derivatives. mskcc.org These chemical tools are designed by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label, to the core molecule. nih.govnih.gov The key challenge in designing these probes is to ensure that the attached tag does not significantly interfere with the molecule's biological activity. nih.gov

Fluorescent probes, for instance, allow for the direct visualization of the compound's distribution in cells and tissues using techniques like confocal microscopy. nih.govthermofisher.com Biotinylated derivatives can be used for affinity purification of binding partners, helping to identify the specific proteins or receptors the compound interacts with. nih.gov Photo-affinity labels are designed to form a covalent bond with their target upon photoactivation, enabling the permanent tagging and subsequent identification of binding sites. nih.gov The development of such chemical probes is crucial for elucidating the mechanisms of action and for discovering new biological targets for this class of compounds. mskcc.orgnih.govpageplace.de

Probe/Derivative TypeAttached GroupPrimary Research Application
Fluorescent ProbeA fluorophore (e.g., FITC, Rhodamine)Cellular imaging and localization studies. nih.govthermofisher.com
Biotinylated DerivativeBiotinAffinity chromatography for isolating binding partners. nih.gov
Photo-affinity LabelA photoreactive group (e.g., azido, diazirine)Covalent labeling and identification of binding sites. nih.gov
Radiolabeled AnalogueA radioactive isotope (e.g., ³H, ¹⁴C)Quantitative binding assays and metabolic studies.

Conclusion and Future Directions in the Academic Research of 6 Diethylamino 4,4 Diphenylhexan 3 One

Synthesis and Advanced Characterization of 6-(Diethylamino)-4,4-diphenylhexan-3-one: Key Research Achievements

Currently, there are no specific, peer-reviewed research achievements to report regarding the synthesis and advanced characterization of this compound. The compound is listed by some chemical suppliers, primarily in its hydrochloride salt form, for early-stage research, indicating its physical existence but not its documented scientific exploration.

Hypothetically, the synthesis of this tertiary amine-containing ketone could potentially be approached through methods analogous to those used for structurally similar compounds. For instance, a plausible synthetic route could be adapted from the known synthesis of related pharmaceutical compounds. This might involve a multi-step process starting with the appropriate precursors to construct the diphenyl-substituted carbon backbone, followed by the introduction of the diethylamino group.

Were this compound to be formally synthesized and characterized, a standard suite of advanced analytical techniques would be employed to elucidate and confirm its structure. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to map the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the diethylamino, diphenyl, and hexanone moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition, providing definitive proof of the chemical formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, most notably the carbonyl (C=O) stretch of the ketone and the C-N stretching of the tertiary amine.

X-ray Crystallography: Should a suitable single crystal be obtained, X-ray crystallography would provide an unambiguous three-dimensional structure of the molecule.

Without published data, any discussion of its specific spectral characteristics or physical properties remains purely speculative.

Current Challenges and Unresolved Questions in the Chemical Research of this compound

The foremost challenge in the chemical research of this compound is its apparent obscurity in the scientific literature. This lack of foundational research presents a significant hurdle, as any investigation must begin from first principles.

The primary unresolved questions surrounding this compound are fundamental in nature:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound?

Physicochemical Properties: What are its basic physical and chemical properties, such as melting point, boiling point, solubility, and stability?

Reactivity: How does the interplay of the ketone and tertiary amine functional groups influence its chemical reactivity?

Pharmacological and Toxicological Profile: Does this compound exhibit any biological activity, and what is its toxicological profile?

Potential Applications: Are there any potential applications for this compound in materials science, medicinal chemistry, or as a synthetic intermediate?

Addressing these fundamental questions is a prerequisite for any further, more advanced research into this molecule.

Promising Avenues for Future Academic Inquiry on this compound and Related Compounds

Given the unexplored nature of this compound, the avenues for future academic inquiry are wide and largely foundational. A logical starting point would be a comprehensive study encompassing its synthesis, purification, and full characterization.

Following this initial investigation, promising research directions could include:

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds with modifications to the diethylamino group, the phenyl rings, or the alkyl chain could be undertaken. This would allow for the exploration of how structural changes impact the compound's properties, which is a cornerstone of medicinal chemistry and materials science.

Exploration of Biological Activity: Given the presence of structural motifs found in pharmacologically active molecules, screening this compound and its derivatives for various biological activities would be a logical next step.

Catalytic Applications: The tertiary amine functionality suggests potential applications as an organocatalyst in various chemical transformations.

Coordination Chemistry: The ketone and amine groups could act as ligands for metal ions, opening up the possibility of creating novel coordination complexes with interesting magnetic or catalytic properties.

Methodological Advancements Facilitating Future Research on this compound

Modern advancements in chemical synthesis and analysis would greatly facilitate the initial and subsequent research on this compound.

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms could accelerate the production of derivatives for structure-activity relationship studies. researchgate.net High-throughput screening techniques would allow for the rapid evaluation of their biological activities.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be used to predict the compound's geometry, spectral properties, and reactivity, guiding experimental work.

Advanced NMR Techniques: Two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be invaluable in unambiguously assigning the structure of the parent compound and any new derivatives.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.